molecular formula C17H17Cl2N5O2 B2729959 N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904056-42-3

N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No. B2729959
CAS RN: 1904056-42-3
M. Wt: 394.26
InChI Key: TXZARPNWZQSYRR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17Cl2N5O2 and its molecular weight is 394.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity : Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For instance, the synthesis of novel derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, has been explored for their inhibitory activities against tumor necrosis factor alpha and nitric oxide, indicating potential applications in anti-inflammatory and anticancer therapies (H. Lei et al., 2017).

Antimicrobial and Antifungal Agents : Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting the possibility of developing new therapeutic agents against various bacterial and fungal infections. For example, certain synthesized compounds showed significant inhibition against bacterial and fungal growth, indicating their potential as antimicrobial and antifungal agents (J. Akbari et al., 2008).

Enzyme Inhibition for Disease Treatment : The investigation into enzyme inhibitors derived from pyrimidine derivatives for the treatment of diseases like Parkinson's disease and Alzheimer's is a significant area of research. These compounds are studied for their ability to inhibit specific enzymes, offering a potential therapeutic pathway for treating neurodegenerative diseases (Min Wang et al., 2017).

Anticonvulsant Activity : The synthesis of enaminones and their evaluation for anticonvulsant activity in various models indicate that morpholine derivatives could serve as leads for developing new anticonvulsant drugs. This application is particularly relevant for compounds showing potent activity with minimal neurotoxicity, underscoring the importance of structural features like the morpholine moiety in modulating biological activity (I. Edafiogho et al., 1992).

Heterocyclic Chemistry and Drug Design : The synthesis of compounds containing morpholine and pyrimidine moieties is crucial in heterocyclic chemistry, contributing to drug design and development. These compounds offer a versatile scaffold for generating diverse biological activities, enabling the exploration of novel therapeutic agents with potential applications in treating various diseases (R. Zaki et al., 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N5O2/c18-13-2-1-12(7-14(13)19)21-17(25)24-9-11-8-20-16(22-15(11)10-24)23-3-5-26-6-4-23/h1-2,7-8H,3-6,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZARPNWZQSYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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